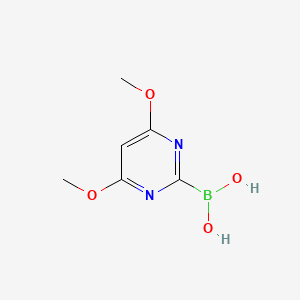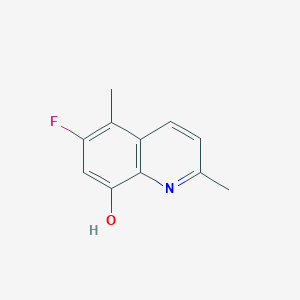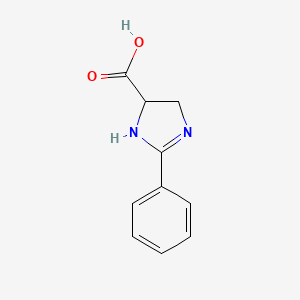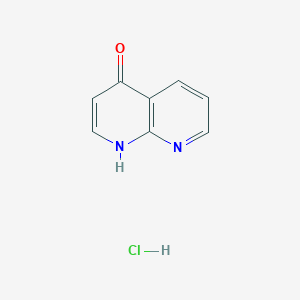
N-(2-Formylphenyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Formylphenyl)cyclopropanecarboxamide is an organic compound with the molecular formula C11H11NO2. It is characterized by the presence of a cyclopropane ring attached to a carboxamide group, with a formyl group (aldehyde) attached to the phenyl ring. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Formylphenyl)cyclopropanecarboxamide typically involves the reaction of 2-formylphenylamine with cyclopropanecarboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Formylphenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: 2-(Cyclopropanecarboxamido)benzoic acid.
Reduction: N-(2-Hydroxymethylphenyl)cyclopropanecarboxamide.
Substitution: Various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2-Formylphenyl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme interactions and inhibition, particularly those involving amide bonds.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism by which N-(2-Formylphenyl)cyclopropanecarboxamide exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors through its amide and formyl groups, forming hydrogen bonds or covalent interactions. The cyclopropane ring can also influence the compound’s binding affinity and specificity by providing steric hindrance or conformational rigidity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Cyanophenyl)cyclopropanecarboxamide: Similar structure but with a cyano group instead of a formyl group.
N-(2-Hydroxyphenyl)cyclopropanecarboxamide: Contains a hydroxyl group instead of a formyl group.
N-Phenylcyclopropanecarboxamide: Lacks the formyl group entirely.
Uniqueness
N-(2-Formylphenyl)cyclopropanecarboxamide is unique due to the presence of both a formyl group and a cyclopropane ring. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various fields of research.
Propriétés
Formule moléculaire |
C11H11NO2 |
|---|---|
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
N-(2-formylphenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C11H11NO2/c13-7-9-3-1-2-4-10(9)12-11(14)8-5-6-8/h1-4,7-8H,5-6H2,(H,12,14) |
Clé InChI |
DNLJGRZILVBUHO-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(=O)NC2=CC=CC=C2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-2,5-dimethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11908405.png)









![5-Chloro-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B11908466.png)


![N-[(2-Methyl-1-benzothiophen-3-yl)methylidene]hydroxylamine](/img/structure/B11908491.png)
